2-Propenoic acid, hydrazide
Description
Significance of Hydrazide Functionality in Organic Synthesis and Medicinal Chemistry
The hydrazide functional group (-CONHNH₂) is of considerable importance in organic chemistry and medicinal chemistry. rjptonline.orgrjptonline.org Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activities. mdpi.commdpi.com The reactivity of the hydrazide group allows for the formation of hydrazones through condensation reactions with aldehydes and ketones. mdpi.com This "click reaction" is efficient and often proceeds under mild, aqueous conditions, making it suitable for biological applications. nih.gov
In medicinal chemistry, the hydrazide motif is a common feature in many bioactive molecules. wisdomlib.org Hydrazide derivatives have been investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comrjptonline.orgwisdomlib.org The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding contributes to its role in the design of new therapeutic agents. mdpi.com
Overview of 2-Propenoic Acid Derivatives in Contemporary Research
2-Propenoic acid (acrylic acid) and its derivatives are a significant class of compounds in modern chemical research and industry. The presence of the α,β-unsaturated carbonyl system makes them reactive towards a variety of nucleophiles and active in polymerization reactions. This reactivity is harnessed in the synthesis of a wide range of polymers and copolymers with diverse applications.
In the realm of medicinal chemistry, derivatives of 2-propenoic acid have been explored for various therapeutic applications. For instance, certain derivatives have been designed as inhibitors of enzymes like 5-lipoxygenase and thromboxane (B8750289) A2 synthetase, which are involved in inflammatory processes. nih.gov The core structure of 2-propenoic acid can be modified with different functional groups to modulate the compound's biological activity, solubility, and pharmacokinetic properties. ontosight.ai Arylpropionic acid derivatives, a related class of compounds, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.netijpsr.com
The versatility of the 2-propenoic acid scaffold allows for the creation of complex molecules with potential applications in materials science and medicine. ontosight.aiontosight.ai For example, polymers derived from 2-propenoic acid amides, such as poly(acryloyl hydrazide), are used in the development of hydrogels, drug delivery systems, and functional coatings. nih.govresearchgate.netbirmingham.ac.ukrsc.org
Historical Context of Hydrazide Chemistry in Academic Inquiry
The study of hydrazide chemistry has a rich history dating back to the late 19th century. The first hydrazides, specifically formic and acetic acid hydrazides, were synthesized by Curtius in 1895. mdpi.com The discovery of hydrazine (B178648) itself by Theodor Curtius in 1887 laid the foundation for the exploration of its derivatives. researchgate.net
Initially, research into hydrazides and their derivatives, such as hydrazones, was primarily of academic interest. numberanalytics.com However, the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid) in the mid-20th century marked a significant turning point, highlighting the medicinal potential of this class of compounds. rjptonline.orgbritannica.com This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of hydrazide derivatives. rjptonline.org Over the years, the scope of hydrazide chemistry has expanded significantly, with applications now found in areas such as rocket propellants, agricultural chemicals, and polymer science. researchgate.netbritannica.com The development of "keto-hydrazide" crosslinking chemistry, utilizing the reaction between a ketone-containing polymer and a dihydrazide, has become a key technology in the coatings industry. gantrade.comsurrey.ac.uk
| Property | Value | Source |
| Molecular Formula | C₃H₆N₂O | nih.gov |
| Molecular Weight | 86.09 g/mol | nih.gov |
| IUPAC Name | prop-2-enehydrazide | nih.gov |
| CAS Number | 3128-32-3 | nih.govchemsrc.com |
| Synonyms | Acrylic acid hydrazide, Acryloyl hydrazide | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-2-3(6)5-4/h2H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJASTBCNGFYKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30601-03-7 | |
| Record name | 2-Propenoic acid, hydrazide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30601-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30489283 | |
| Record name | Prop-2-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-32-3 | |
| Record name | Prop-2-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Propenoic Acid, Hydrazide
Established Synthetic Pathways for 2-Propenoic Acid, Hydrazide
This compound, also known as acryloyl hydrazide, is a valuable bifunctional monomer utilized in the synthesis of a variety of polymers and as a precursor for creating compounds with biological significance. Its synthesis is primarily achieved through two established methodologies: the nucleophilic substitution of acrylic acid esters and enzymatic approaches.
Nucleophilic Substitution of Acrylic Acid Esters with Hydrazine (B178648) Hydrate (B1144303)
The most prevalent and industrially scalable method for synthesizing this compound involves the reaction of an acrylic acid ester, such as methyl acrylate (B77674) or ethyl acrylate, with hydrazine hydrate. prepchem.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group (e.g., methoxy (B1213986) or ethoxy) as an alcohol, resulting in the formation of the hydrazide.
A significant advantage of this method is the potential for high yields, often exceeding 90%. Optimization of industrial protocols has led to the development of solvent-free methods that enhance the efficiency and environmental friendliness of the synthesis. By refluxing the acrylic acid ester with a slight excess of hydrazine hydrate (a molar ratio of approximately 1:1.2–1.5) at temperatures between 80–100°C for 0.5–2 hours, high yields can be achieved without the need for a solvent. The continuous removal of the alcohol byproduct, often as a water azeotrope, helps to drive the reaction to completion.
Table 1: Performance Metrics for Ester Hydrazinolysis
| Parameter | Value/Range |
| Yield | 90–95% |
| Reaction Temperature | 80–100°C |
| Hydrazine:Ester Molar Ratio | 1.2–1.5:1 |
| Purity (After Workup) | ≥98% |
Enzymatic Synthesis Approaches and Optimization
In recent years, enzymatic synthesis has emerged as a greener alternative for the production of various chemical compounds, including hydrazides. Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been shown to be effective in catalyzing the synthesis of hydrazides from carboxylic acids or their esters. researchgate.netnih.gov For instance, immobilized lipases, such as Candida antarctica Lipase B, can facilitate the reaction between acrylic acid esters and hydrazine at ambient temperatures (25–40°C). While this method offers the benefits of milder reaction conditions and high selectivity, the reaction times are typically longer, often requiring 24–48 hours to achieve significant conversion.
The optimization of enzymatic synthesis often involves a response surface methodology (RSM) to identify the ideal reaction conditions. researchgate.net Factors such as enzyme concentration, temperature, stirring speed, and reaction time are systematically varied to maximize the yield of the desired product. researchgate.net For example, in the enzymatic synthesis of palm fatty hydrazides, a study identified the optimal conditions to be a 6% enzyme concentration, a reaction temperature of 40°C, a stirring speed of 350 rpm, and a reaction time of 18 hours. researchgate.net Amidase enzymes have also demonstrated the ability to catalyze the reversible synthesis of hydrazides from carboxylic acids with yields greater than 70%.
Derivatization Strategies of the Hydrazide Moiety
The hydrazide functional group in this compound is a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties.
Condensation Reactions for Hydrazone and Acylhydrazone Formation
One of the most common and significant derivatization strategies involves the condensation reaction of the hydrazide moiety with aldehydes and ketones to form hydrazones and acylhydrazones. organic-chemistry.orgnih.gov These reactions are fundamental in creating a wide array of compounds with potential applications in various fields, including pharmaceuticals. nih.govjrespharm.com
Reaction with Aldehydes and Ketones
The reaction between this compound and an aldehyde or ketone proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), characteristic of a hydrazone. nih.govresearchgate.net This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be performed under reflux conditions. nih.govresearchgate.net The reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes and ketones. nih.govresearchgate.net The resulting hydrazones often exhibit interesting biological activities. nih.gov
Table 2: Examples of Aldehydes and Ketones Used in Condensation Reactions
| Reactant Type | Examples |
| Aromatic Aldehydes | Substituted benzaldehydes nih.gov |
| Cyclic Ketones | Cyclohexanone researchgate.net |
| Aliphatic Aldehydes | Formaldehyde, Acetaldehyde nih.gov |
Catalytic Systems in Condensation Reactions
The efficiency of hydrazone formation can often be enhanced by the use of a catalyst. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. nih.govnih.gov
Glacial acetic acid is a frequently used catalyst for these condensation reactions, typically added in catalytic amounts to the reaction mixture. nih.gov The reaction is often carried out by refluxing the reactants in a solvent like methanol for several hours. nih.gov Other catalytic systems can also be employed. For instance, piperidine (B6355638) has been used to catalyze the condensation of a morpholinyl-propionic acid hydrazide with various aromatic aldehydes and cyclic ketones. researchgate.net In some cases, the reaction can proceed without an explicit catalyst, particularly with highly reactive aldehydes. organic-chemistry.org The choice of catalyst and reaction conditions can influence the reaction rate and the yield of the final hydrazone product.
Acylation Reactions with Carbonyl Compounds
This compound, also known as acryloyl hydrazide, readily undergoes acylation reactions, particularly condensation reactions with various carbonyl compounds such as aldehydes and ketones. researchgate.net This reactivity is primarily centered on the terminal hydrazide group (-CONHNH₂), which acts as a potent nucleophile. The reaction typically results in the formation of stable acyl hydrazone derivatives (-CONHN=CR¹R²). researchgate.netresearchgate.net
These condensation reactions are versatile and can be conducted under various conditions. For instance, they proceed in the presence of a catalytic amount of glacial acetic acid in a solvent like Dimethyl sulfoxide (B87167) (DMSO). pharmainfo.in The reaction of poly(acryloyl hydrazide) with aldehydes has been successfully carried out in aqueous solutions or DMSO/water mixtures, highlighting the water-solubility of the polymer scaffold. researchgate.netresearchgate.net This reactivity is fundamental to the post-polymerization modification of poly(acryloyl hydrazide), allowing for the introduction of a wide array of functional groups by simply reacting the polymer with different aldehydes. nih.govbham.ac.ukbham.ac.ukresearchgate.netrsc.org The resulting hydrazone linkage is noted to be relatively stable under physiological pH conditions (pH 5-7). nih.gov
The reaction's utility is demonstrated in the synthesis of various derivatives, including Schiff bases, by treating poly(N-acryl hydrazine) with a range of aldehydes and ketones. pharmainfo.in Studies have also explored these reactions for creating libraries of functional polymers for biological screening, as the hydrazide-aldehyde coupling is orthogonal to many biologically relevant functional groups like hydroxyls, acids, or amines, and produces only water as a byproduct. nih.govresearchgate.net
Table 1: Examples of Acylation Reactions of this compound and its Polymer with Carbonyl Compounds
| Reactant 1 | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |
| Poly(acryloyl hydrazide) | Various aldehydes and ketones | DMSO / Glacial Acetic Acid | Poly[N-(substituted imine) acryl amide] [poly Schiff bases] | pharmainfo.in |
| Poly(acryloyl hydrazide) | Hydrophilic and hydrophobic aldehydes | Aqueous solutions or DMSO/water mixtures | Functionalized polymers with acyl hydrazone linkages | researchgate.netnih.gov |
| 2-methyl-3-(N-morpholyl)-propionic acid hydrazide | Aromatic aldehydes and cyclic ketones | Ethanol / Piperidine | Hydrazone derivatives | researchgate.net |
| Poly(acryloyl hydrazide) | Aldehyde-functionalized azo dye | Not specified | Dye-labeled polymer with hydrazone linkage | acs.org |
| Poly(acryloyl hydrazide) | Benzaldehyde | Not specified | Polymer with monobenzylidenehydrazine formation | bham.ac.uk |
Michael Addition Reactions at the α,β-Unsaturated System
The α,β-unsaturated carbonyl system in this compound makes it a suitable substrate for Michael addition reactions. The hydrazide moiety can act as a nucleophile in the aza-Michael reaction, adding across the carbon-carbon double bond. nih.govrsc.org
Research has shown that, unlike primary amines which often exhibit reduced reactivity after the initial mono-addition, hydrazides can effectively undergo a bis-Michael reaction. nih.govrsc.org This property has been exploited in step-growth polymerization. For example, various commercial hydrazides react with Michael acceptors like divinyl sulfone (DVS) and 1,6-hexanediol (B165255) diacrylate (HDA) under catalyst-free, thermal conditions to produce polymers with moderate to high molecular weights. nih.govrsc.org
Table 2: Michael Addition Reactions Involving Hydrazides
| Hydrazide | Michael Acceptor | Reaction Conditions | Product | Key Finding | Reference |
| Various commercial hydrazides | Divinyl sulfone (DVS) | Catalyst-free, thermal | Step-growth polymers | Effective bis-Michael addition leads to moderate to high molecular weight polymers. | nih.govrsc.org |
| Various commercial hydrazides | 1,6-hexanediol diacrylate (HDA) | Catalyst-free, thermal | Step-growth polymers | Demonstrates versatility of hydrazides in aza-Michael polymerization. | nih.govrsc.org |
| Benzhydrazide | Divinyl sulfone (DVS) | 80 °C | Mono- and bis-addition products | Mono-addition rate constant is 37-fold greater than bis-addition. | nih.gov |
| Hydrazides | N-methyl maleimide | Not specified | Functionalized poly(acryloyl hydrazide) | Functionalization of the polymer scaffold via Michael addition. | bham.ac.uk |
Redox Chemistry of this compound
The hydrazide functional group is susceptible to oxidation. Acrylohydrazide hydrochloride can be oxidized to form corresponding oxides, with common oxidizing agents including potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).
In the context of its polymer, poly(acryloyl hydrazide) (PAH), the hydrazide moiety demonstrates notable redox behavior. It can act as a reducing agent. For instance, in the synthesis of metal nanoparticles, the hydrazide functionality in PAH serves as both a reducing agent for silver nitrate (B79036) (AgNO₃) and as a surface capping agent for the resulting silver nanoparticles (AgNPs). google.com This process is efficient, occurring at room temperature. google.com The presence of the PAH on the nanoparticle surface also helps to resist the oxidation of metallic silver (Ag⁰) to silver ions (Ag⁺). google.com
The reduction of this compound derivatives has also been investigated. The hydrochloride salt of acrylohydrazide can be reduced by agents like sodium borohydride (B1222165) to yield hydrazine derivatives.
In the context of its reaction products, the hydrazone linkage formed from the condensation of poly(acryloyl hydrazide) with aldehydes can be targeted for reduction. Research has explored the use of reducing conditions to permanently immobilize the aldehyde functionality onto the polymer backbone, converting the C=N double bond of the hydrazone into a stable C-N single bond. bham.ac.uk This provides a method for creating permanently functionalized polymers after the initial, often reversible, hydrazone formation. bham.ac.uk
Table 3: Redox Reactions of this compound and its Derivatives
| Substrate | Reagent | Reaction Type | Product/Outcome | Reference |
| Acrylohydrazide hydrochloride | Potassium permanganate, Hydrogen peroxide | Oxidation | Acryloyl oxides | |
| Acrylohydrazide hydrochloride | Sodium borohydride | Reduction | Hydrazine derivatives | |
| Poly(acryloyl hydrazide) | Silver Nitrate (AgNO₃) | Oxidation (of hydrazide), Reduction (of Ag⁺) | Poly(acryloyl hydrazide) stabilized silver nanoparticles | google.com |
| Poly(acryloyl hydrazide)-aldehyde conjugate (Hydrazone) | Reducing agents (e.g., Borane-Pyridine) | Reduction | Permanently immobilized functionality (stable C-N bond) | bham.ac.uk |
Mechanistic Studies of Chemical Reactivity
Investigation of Nucleophilic Attack and Alkoxide Displacement in Synthesis
The synthesis of this compound and its polymers involves key mechanistic steps centered on nucleophilic attack and displacement reactions. One common synthetic route involves the reaction of an acrylic acid derivative, such as an ester or an acyl chloride, with hydrazine or its derivatives. ontosight.ainih.gov
A detailed synthetic procedure involves the nucleophilic attack of a protected hydrazine, such as mono-Boc-protected hydrazine, on acryloyl chloride. In this reaction, the nitrogen atom of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. This is a classic example of nucleophilic acyl substitution.
Another significant synthetic strategy involves the hydrazinolysis of a polymer precursor, polymethyl acrylate. researchgate.netacs.org In this process, hydrazine hydrate is used to treat the polymer. The nucleophilic hydrazide attacks the carbonyl carbon of the ester groups along the polymer chain, resulting in the displacement of methoxide (B1231860) (an alkoxide group). researchgate.netacs.org This method provides a convenient route to poly(acryloyl hydrazide) with a high degree of functionality. researchgate.net
Reaction Kinetics and Thermodynamics of Derivatization Reactions
The derivatization of this compound, a molecule featuring both a nucleophilic hydrazide group and a reactive α,β-unsaturated carbonyl system, is governed by specific kinetic and thermodynamic principles. These reactions are crucial for synthesizing a variety of compounds, including polymers and analytical derivatives.
In the reaction between benzhydrazide and DVS at 80 °C, the rate constant for the initial mono-addition is significantly higher than that for the subsequent bis-addition, with the mono-addition rate constant being 37-fold greater. rsc.org This difference in reactivity is a critical factor in controlling the growth of polymer chains. Despite the reduction in reactivity after the first addition, a wide range of hydrazide derivatives demonstrate excellent bis-Michael reactivity, achieving over 97% conversion after five days under optimized conditions (≥ 2.0 M concentration in DMSO at 75 °C). rsc.org
Table 1: Kinetic Data for the Aza-Michael Reaction of Benzhydrazide with Divinyl Sulfone (DVS) This table is interactive. You can sort and filter the data.
| Reaction Stage | Rate Constant (k) at 80 °C | Reaction Order |
|---|---|---|
| Mono-addition | 37x | 2nd |
| Bis-addition | x | 2nd |
Data sourced from computational and experimental studies on hydrazide-Michael reactions. rsc.org
Derivatization is also a key strategy for the analytical detection of compounds using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov Reagents such as 2-hydrazinoquinoline (B107646) (HQ) are used to convert carboxylic acids, aldehydes, and ketones into detectable derivatives. researchgate.netnih.gov For carboxylic acids, the derivatization into a hydrazide requires activation agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP) to form an intermediate acyloxyphosphonium ion, which then readily reacts with the derivatizing agent. nih.gov The reaction conditions, such as temperature, are optimized to ensure efficient derivatization; for HQ, a reaction temperature of 60 °C is often employed. researchgate.net
From a thermodynamic perspective, the stability and formation of this compound and its derivatives can be understood by examining their thermochemical properties. While specific data for this compound is limited, studies on related furan-2-carboxylic acid hydrazide and other hydrazine derivatives provide valuable insights. researchgate.net The standard enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation are key parameters determined through experimental methods like combustion bomb calorimetry and Knudsen effusion. researchgate.net Computational models are also routinely used to predict these thermodynamic properties for hydrazine derivatives where experimental data is unavailable. researchgate.net
Electron Transfer Mechanisms in Oxidation Processes
The oxidation of this compound involves the removal of electrons, a process governed by fundamental electron transfer (ET) mechanisms. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the mechanism can be inferred from principles established for related molecules and processes. nih.govmdpi.com
Electron transfer reactions can be broadly categorized as inner-sphere or outer-sphere mechanisms. mdpi.com
Outer-sphere electron transfer involves the electron tunneling between the reactant and the oxidant without any chemical bond being made or broken. The rate of this process is described by Marcus theory, which depends on the reorganization energy, the free reaction energy, and the electronic coupling between the donor and acceptor. nih.govmdpi.com
Inner-sphere electron transfer occurs when the reactant and oxidant are connected by a chemical bridge, through which the electron is transferred. This mechanism often involves the formation of a transition state. mdpi.com
In the context of this compound, both the α,β-unsaturated system and the hydrazide moiety are potential sites for oxidation. The hydrazide group, -CONHNH₂, is structurally related to hydrazine (N₂H₄), which is known to undergo oxidation. For instance, the electroenzymatic reduction of hydrazine to ammonia (B1221849) by nitrogenase involves a series of single electron transfer steps mediated by metal cofactors. nih.gov The oxidation of this compound could similarly proceed through the formation of a radical cation (P4H2•+) via the loss of an electron. nih.gov
Advanced oxidation processes, such as those using persulfate activated by a catalyst, can operate through a non-radical electron transfer mechanism where the catalyst functions as an electron shuttle. magtech.com.cn This approach allows for the oxidation of target compounds without direct contact with the primary oxidant, offering high selectivity. magtech.com.cn
The electrooxidation of structurally related unsaturated compounds provides further insight. For example, the electrooxidation of propargyl alcohol at a NiOOH electrode can lead to the selective formation of (Z)-3-(2-propynoxy)-2-propenoic acid. researchgate.net This suggests that electrochemical oxidation of this compound on a suitable electrode surface would likely involve electron transfer from the π-system of the C=C double bond or the lone pair electrons on the nitrogen atoms. The specific products would depend on the electrode material and reaction conditions. researchgate.net The two-electron oxidized form of such molecules can act as both an electron donor and an acceptor, highlighting their redox versatility. nih.gov
Influence of Substituent Effects on Reactivity
The reactivity of this compound and its derivatives is significantly influenced by the nature of substituents attached to the core structure. These substituent effects, which can be electronic or steric in nature, play a critical role in directing the course and outcome of chemical transformations. clockss.org
In reactions involving hydrazide nucleophiles, both the substituents on the hydrazide and on the electrophilic partner determine the product distribution. clockss.org For instance, in the ring-opening reaction of (Z)-4-arylmethylene-5(4H)-oxazolones with hydrazides, the relative composition of the resulting isomers is dependent on the steric and electronic characteristics of the aryl group on the oxazolone (B7731731) and the acyl group on the hydrazide. clockss.org This demonstrates a clear interplay of substituent effects from both reactants.
The steric hindrance caused by bulky substituents can be a decisive factor in the feasibility of certain reactions. In one study, the reaction of 2-aminobenzohydrazide with 4-oxo pimelic acid successfully formed a tricyclic system. However, when the hydrazide was substituted with bulky aryl groups on the amide nitrogen, the expected final ring closure was prevented due to steric hindrance, leading to a different product. sioc-journal.cn
Electronic effects of substituents also have a profound impact on reactivity. In photoinduced electron transfer (PET) reactions of 1,2,4-triazole-substituted propenamides (derived from propenoic acids), the electron-withdrawing ability of the substituent bonded to the triazole ring influences the product ratio. clockss.org An increase in the electron-withdrawing nature of the substituent can increase the ratio of one photoproduct over another, with the ratio changing from 0.2 to 9.0. clockss.org This is because the substituent alters the electron density distribution in the molecule, affecting the stability of intermediates in the excited state. clockss.org
Conversely, in catalyst-free aza-Michael polymerizations, the reactivity of various substituted hydrazides with divinyl sulfone shows less variation. rsc.org Computational studies indicate that there is minimal variance in the electron density on the nucleophilic nitrogen atom across a range of hydrazide derivatives, leading to consistently high reactivity and conversions for most derivatives studied. rsc.org This suggests that for this specific reaction type, the inherent reactivity of the hydrazide group can sometimes override the subtle electronic effects of distant substituents.
Table 2: Summary of Substituent Effects on the Reactivity of Hydrazide Derivatives This table is interactive. You can sort and filter the data.
| Reaction Type | Effect Type | Observation | Reference |
|---|---|---|---|
| Ring-opening of oxazolones | Electronic & Steric | Product isomer composition is dependent on substituents on both the hydrazide and the oxazolone. | clockss.org |
| Polycyclization | Steric | Bulky aryl substituents on the hydrazide can prevent ring closure due to steric hindrance. | sioc-journal.cn |
| Photoinduced Electron Transfer | Electronic | Electron-withdrawing groups on an attached triazole ring alter the ratio of photoproducts. | clockss.org |
Polymerization of 2 Propenoic Acid, Hydrazide and Its Derivatives
Poly(acryloyl hydrazide) as a Versatile Polymer Scaffold
Poly(acryloyl hydrazide) has emerged as a significant and versatile polymer scaffold in the field of materials science, particularly for creating functional polymers for biomedical applications. nih.govrsc.orgrsc.orgresearchgate.net Its utility stems from the reactive hydrazide groups that, after polymerization, are readily available for further chemical modification. nih.gov This allows for the introduction of a wide range of functionalities onto a common polymer backbone. nih.govbirmingham.ac.uk
The typical synthesis of poly(acryloyl hydrazide) is a multi-step process that begins with commercially available starting materials to ensure scalability and high purity. rsc.orgbirmingham.ac.ukresearchgate.net The process generally involves:
Synthesis of a Boc-protected acryloyl hydrazide monomer : The hydrazide group of the monomer, 2-propenoic acid, hydrazide, is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions during polymerization. nih.govbirmingham.ac.uk
Polymerization : The protected monomer is then polymerized using controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.govbirmingham.ac.uk
Deprotection : Following polymerization, the Boc-protecting groups are removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final poly(acryloyl hydrazide) with its reactive hydrazide side-chains. nih.govrsc.org
This reactive polymer scaffold is particularly advantageous because it facilitates the straightforward creation of polymer libraries where derivatives share the same molar mass and distribution. researchgate.net The hydrazide functional groups are capable of reacting with various aldehydes and ketones to form stable hydrazone linkages, a reaction that can proceed efficiently under both aqueous and organic conditions. nih.govresearchgate.net This versatility enables the attachment of diverse molecules, including those that are acidic, basic, hydrophobic, or biologically relevant, demonstrating the scaffold's broad potential. nih.govbirmingham.ac.uk
Controlled Polymerization Techniques
To synthesize well-defined poly(acryloyl hydrazide), controlled polymerization techniques are essential. These methods allow for precise control over molecular weight, dispersity, and polymer architecture. wikipedia.org Among various techniques like Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been extensively employed for acryloyl hydrazide and its derivatives. wikipedia.orgbham.ac.uk
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of reversible-deactivation radical polymerization that provides excellent control over the characteristics of the final polymer. wikipedia.org It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent, to mediate the polymerization process. wikipedia.org This technique is highly tolerant of a wide variety of functional groups and solvents, making it suitable for monomers like the Boc-protected version of this compound. nih.govwikipedia.org The direct polymerization of the unprotected acryloyl hydrazide has proven challenging, often leading to the formation of oligomers due to side reactions, making the protection strategy crucial for success. nih.gov However, recent research has shown that conducting the RAFT polymerization of unprotected acyl hydrazide methacrylamides in highly acidic conditions (pH=0) can achieve controlled results. rsc.org
Optimization of Polymerization Conditions (e.g., Temperature, Initiator Selection)
The optimization of RAFT polymerization conditions is critical for successfully synthesizing poly(N′-(tert-butoxycarbonyl)acryloyl hydrazide). rsc.orgrsc.org A key challenge is managing the balance between the rate of polymerization and the rate of RAFT agent degradation. rsc.orgrsc.orgchemrxiv.org Research has shown that temperature plays a pivotal role; while higher temperatures increase the polymerization rate, they also accelerate the degradation of the RAFT agent, leading to a loss of control. rsc.org
Initial attempts to control the polymerization by simply lowering the temperature and using initiators with corresponding lower decomposition temperatures (e.g., V-65 at 50 °C and VA-044 at 44 °C) did not fully prevent a deviation in the reaction kinetics. nih.govresearchgate.net A more effective strategy involves using a low-temperature initiator, such as 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), and carefully selecting a higher polymerization temperature. rsc.orgresearchgate.net Studies have demonstrated that optimal conditions can be achieved at 65 °C. rsc.orgrsc.org At this temperature, a favorable balance is struck, allowing for the synthesis of polymers with high degrees of polymerization (DP) while maintaining low dispersity (ĐM). rsc.orgrsc.org
Table 1: Effect of Temperature and Initiator on RAFT Polymerization of N′-(tert-butoxycarbonyl)acryloyl hydrazide
| Initiator | Temperature (°C) | Target DP | Max. Conversion (%) | Final ĐM | Observations |
| VA-044 | 56 | 50 | ~90 | < 1.2 | Controlled polymerization, linear evolution of molecular mass. rsc.org |
| VA-044 | 65 | 50 | ~90 | ~1.15 | Optimized condition; good control and high conversion. rsc.orgrsc.org |
| VA-044 | 65 | 100 | ~89 | ~1.18 | Slower rates observed but good control maintained. rsc.org |
| VA-044 | 65 | 200 | ~68 | ~1.25 | Reduced conversion for higher DP targets. rsc.org |
| VA-044 | 65 | 300 | ~55 | ~1.30 | Further reduction in conversion. rsc.org |
| V-70 | 70 | 50 | ~70 | > 1.3 | Significant RAFT agent degradation observed. nih.govresearchgate.net |
| VA-044 | 100 | 50 | Low | - | Thermal decomposition of the trithiocarbonate (B1256668) group. researchgate.net |
This table is generated based on data reported in cited research articles.
Impact of RAFT Agent Degradation on Polymerization Control
A significant issue affecting the control of RAFT polymerization of primary acrylamides, including Boc-protected acryloyl hydrazide, is the degradation of the RAFT agent. rsc.orgchemrxiv.org This degradation often occurs via an intramolecular nucleophilic attack of the amide group on the trithiocarbonate end-group of the growing polymer chain. researchgate.netacs.org This "backbiting" mechanism leads to the cleavage of the RAFT agent, resulting in early termination of the polymerization process. rsc.orgresearchgate.net
The consequences of this degradation are a loss of control over the polymerization, characterized by:
A deviation from linear polymerization kinetics. nih.gov
An increase in the polymer's dispersity (ĐM). rsc.org
A cessation of polymerization before full monomer conversion is achieved. rsc.org
This issue is often overlooked but is critical for producing well-defined polymers. rsc.orgchemrxiv.org The disappearance of the characteristic yellow color of the trithiocarbonate RAFT agent during the reaction is a visual indicator of this degradation. nih.gov By carefully selecting the polymerization temperature, the rate of this undesirable side reaction can be minimized relative to the rate of polymerization, thus retaining better control over the final polymer structure. rsc.orgrsc.org
Alternative Controlled Polymerization Techniques (e.g., Photopolymerization)
While thermal RAFT polymerization has been optimized, researchers suggest that alternative controlled polymerization techniques could offer further improvements. rsc.orgrsc.org Photopolymerization, specifically photo-induced RAFT, is a promising alternative. rsc.orgrsc.org This method can often be performed at ambient temperatures, which could significantly reduce the rate of temperature-dependent side reactions like RAFT agent degradation. researchgate.net Another potential avenue is the use of γ-radiation to initiate RAFT polymerization at room temperature, which has also been shown to produce well-defined polymers. researchgate.net These methods represent future directions for achieving even greater control over the synthesis of poly(acryloyl hydrazide). rsc.orgrsc.org
Post-Polymerization Modification Strategies
One of the most powerful features of poly(acryloyl hydrazide) is its capacity for post-polymerization modification. nih.govresearchgate.netbirmingham.ac.uk After the removal of the Boc protecting groups, the resulting polymer contains pendant hydrazide groups that are readily available for covalent modification. nih.gov The primary strategy for this modification is the reaction with various aldehydes to form stable acyl hydrazone bonds. researchgate.net
This hydrazide-aldehyde coupling is highly efficient and versatile:
Reaction Conditions : The reaction can be conducted under a variety of conditions, including in aqueous solutions, organic solvents like DMSO, or mixtures thereof. nih.govresearchgate.net
Broad Substrate Scope : A wide range of aldehydes, encompassing hydrophilic, hydrophobic, aliphatic, aromatic, and biologically active molecules, can be successfully conjugated to the polymer scaffold. nih.govbirmingham.ac.uk
Tunable Efficiency : The efficiency of the coupling can be modulated by adjusting the reaction conditions, such as the stoichiometry of the aldehyde. nih.gov
This strategy allows for the creation of large libraries of functional polymers from a single parent scaffold, which is highly valuable for screening and identifying materials with specific properties, for instance, in biomedical applications. nih.govbirmingham.ac.uk Kinetic studies have shown that the reaction time required to achieve maximum functionalization varies depending on the aldehyde used, ranging from less than two hours for some aliphatic and acidic aldehydes to over 24 hours for others. nih.gov
Table 2: Representative Post-Polymerization Modification of Poly(acryloyl hydrazide) with Aldehydes
| Aldehyde | Aldehyde Type | Reaction Time for Max. Conversion | Notes |
| 5-Formylsalicylic acid | Acidic, Aromatic | < 2 hours | High loading efficiency achieved quickly. nih.gov |
| Isovaleraldehyde | Aliphatic | < 2 hours | Demonstrates rapid reaction of aliphatic aldehydes. nih.gov |
| Indole-3-carboxaldehyde | Heterocyclic, Aromatic | ≥ 24 hours | Slower reaction time compared to others. nih.gov |
| Pyridine-4-carboxaldehyde | Cationic (at low pH) | ~ 6 hours | Used to introduce positive charges. researchgate.net |
| Various hydrophobic aldehydes | Hydrophobic | - | Enables functionalization with water-insoluble moieties. nih.govresearchgate.net |
This table is generated based on data reported in cited research articles.
Functionalization with Aldehydes to Yield Functional Polymers
The hydrazide groups of poly(acryloyl hydrazide) react efficiently with aldehydes to form hydrazone linkages. This reaction is a cornerstone of PAH functionalization, providing a robust method for creating diverse polymer libraries. bham.ac.uknih.gov Researchers have successfully coupled a range of aliphatic and aromatic aldehydes to the PAH backbone. nih.gov This post-polymerization modification strategy is advantageous as it allows for the synthesis of functional polymers under aqueous conditions, often without the need for complex purification steps. bohrium.com The reaction is typically carried out under mildly acidic conditions, which is compatible with a broad spectrum of chemical functionalities. researchgate.net
The functionalization process can be monitored to achieve a consistent degree of modification. nih.gov For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is often employed to synthesize PAH with controlled molecular weights and narrow dispersities, which provides a well-defined scaffold for subsequent functionalization. bham.ac.uknih.gov This control over the polymer architecture is crucial for systematically studying the structure-property relationships of the resulting functional polymers. bham.ac.uk
Introduction of Diverse Functionalities (e.g., Acidic, Basic, Biologically Relevant Moieties)
The reaction with aldehydes opens the door to incorporating a vast chemical diversity into the poly(acryloyl hydrazide) scaffold. nih.gov This includes the introduction of acidic and basic groups, as well as moieties with biological relevance. nih.gov By selecting aldehydes with specific functional groups, the properties of the resulting polymer can be finely tuned.
For example, aldehydes containing carboxylic acid or amine groups can be used to introduce acidic or basic properties to the polymer, respectively. nih.gov Furthermore, biologically relevant molecules, such as those that mimic natural structures or can interact with biological systems, can be attached to the PAH backbone. nih.gov This has been demonstrated by coupling aldehydes that are non-water soluble or resemble biological molecules, showcasing the versatility of this approach. nih.gov The ability to create polymers with such diverse functionalities from a single precursor makes PAH an attractive platform for developing materials for biological applications. bham.ac.ukresearchgate.net
A study demonstrated the coupling of various substituted aromatic aldehydes, including those with hydroxyl, carboxyl, and fluorine groups, to a PAH scaffold. nih.gov The results, summarized in the table below, show the efficiency of incorporating these functionalities.
| Aldehyde | Functional Group | Coupling Efficiency (%) |
|---|---|---|
| Benzaldehyde | Aromatic | ~70 |
| 2-Naphthaldehyde | Bulky Aromatic | ~70 |
| Salicylaldehyde | Hydroxylated Aromatic | Data not specified |
| 5-Formylsalicylic acid | Carboxylated Aromatic | Data not specified |
| 4-Fluorobenzaldehyde | Fluorinated Aromatic | Data not specified |
Modulation of Coupling Efficiency by Reaction Conditions
The efficiency of the hydrazide-aldehyde coupling reaction can be controlled by adjusting the reaction conditions. nih.gov Factors such as the solvent system, pH, and stoichiometry of the reactants play a crucial role in determining the degree of functionalization. nih.govresearchgate.net
Research has shown that the reaction can be performed in both aqueous and organic solvents, accommodating both hydrophilic and hydrophobic aldehydes. nih.govrsc.org For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and an acidic aqueous buffer has been used effectively. nih.gov The use of mildly acidic conditions, such as with acetic acid, facilitates the reaction. researchgate.net
The coupling efficiency for aromatic aldehydes has been reported to be around 70%, largely independent of the size of the aromatic group. nih.gov However, for bulkier and aliphatic aldehydes, the polymer size can influence the outcome, with larger polymers sometimes showing lower coupling efficiencies. nih.gov It was found that increasing the stoichiometric equivalent of the aldehyde can lead to a higher degree of functionalization. nih.gov Kinetic studies have revealed that most aldehyde couplings reach their maximum conversion within a few hours. nih.gov
Applications of Poly(acryloyl hydrazide) in Advanced Materials
The ease of functionalization and the resulting diverse properties of poly(acryloyl hydrazide) derivatives make them suitable for a range of applications in advanced materials.
Development of Adhesives and Coatings
Poly(acryloyl hydrazide) has shown significant promise in the formulation of adhesives and coatings. researchgate.net The incorporation of PAH into hydrogel networks has been demonstrated to substantially improve their adhesive strength. researchgate.net For example, ionic hydrogels containing PAH exhibited impressive adhesive strength, reaching up to 2.8 MPa on glass substrates. researchgate.net The hydrazide groups can act as crosslinking points or participate in adhesion-promoting interactions. Polyacrylic acid hydrazide is also used as a crosslinking or hardening agent for resins, which can be applied as adhesives and coatings. google.com
Ion Exchangeable Epoxy Resins
Poly(acryloyl hydrazide) serves as an effective precursor for creating ion-exchangeable epoxy resins. acs.orgresearchgate.netnih.gov These resins are prepared by curing PAH with epoxy compounds like bisphenol A diglycidyl ether (BADGE). acs.orgnih.gov The resulting resins are transparent and possess superior mechanical properties, including high tensile strength (2–40 MPa) and Young's modulus (3.3–1043 MPa), when compared to conventional epoxy resins. acs.orgnih.gov
Crucially, these PAH-based resins exhibit high ion exchange capacities, ranging from 1.2 to 6.3 mmol/g. acs.orgnih.gov This performance is superior to some commercial ion exchange membranes. acs.orgnih.gov The presence of the hydrazide groups provides the sites for ion exchange, making these materials suitable for applications such as water treatment and separation processes. acs.org
| Property | Value |
|---|---|
| Tensile Strength | 2 - 40 MPa |
| Young's Modulus | 3.3 - 1043 MPa |
| Ultimate Elongation | 9 - 75 % |
| Ion Exchange Capacity | 1.2 - 6.3 mmol/g |
Stimuli-Responsive Hydrogels
Poly(acryloyl hydrazide) is a key component in the development of stimuli-responsive hydrogels, also known as "smart" hydrogels. acs.orgrsc.orgrsc.org These materials can undergo significant changes in their properties, such as swelling, in response to external stimuli like pH and temperature. acs.orgrsc.org
PAH-based hydrogels can be synthesized using various crosslinkers, such as dimethyl 2,2′-thiodiacetate, acrylic acid, and polyethylene (B3416737) glycol diacrylate (PEGDA). rsc.orgrsc.org The swelling ratio of these hydrogels can be tuned over a wide range (approximately 10–800%) by altering the type and concentration of the crosslinker, as well as the temperature and pH of the surrounding medium. rsc.orgrsc.org This responsive behavior makes them excellent candidates for applications in controlled drug delivery, where the release of an encapsulated substance can be triggered by specific physiological conditions. acs.orgrsc.org For instance, these hydrogels have been shown to release encapsulated molecules in a controlled manner over extended periods. acs.orgrsc.org
Polymer-Dye Conjugates
The functional hydrazide groups of poly(acryloyl hydrazide) provide convenient sites for the covalent attachment of dye molecules, leading to the formation of polymer-dye conjugates with applications in sensing and diagnostics. The conjugation is typically achieved by reacting the hydrazide-functionalized polymer with a dye molecule that contains an aldehyde or ketone group, forming a stable hydrazone linkage. researchgate.net
Research has demonstrated the creation of such conjugates by covalently attaching an azo dye possessing an aldehyde functionality to a poly(acryloyl hydrazide) backbone. The resulting dye-labeled polymer exhibited colorimetric sensing capabilities, responding to changes in pH. Specifically, it showed the ability to sense acids and bases down to micromolar concentrations, indicating its potential for use in chemical sensors. researchgate.net In a related approach, near-infrared dyes have been conjugated to polymers containing reactive side groups, highlighting the versatility of post-polymerization modification for creating functional, dye-labeled macromolecules. mdpi.com
Table 1: Example of a Polymer-Dye Conjugate Based on Poly(acryloyl hydrazide)
| Component | Function | Linkage Type | Application |
| Poly(acryloyl hydrazide) (PAH) | Polymer Scaffold | - | Precursor for the conjugate |
| Azo Dye with Aldehyde Group | Chromophore | Hydrazone | Colorimetric sensing |
| Resulting Conjugate | pH-Responsive Material | Covalent | Sensor for acids and bases |
Drug Delivery Systems
Polymers derived from this compound are highly valuable in the design of advanced drug delivery systems, primarily due to the pH-sensitive nature of the hydrazone bond. nih.gov This linkage is relatively stable at the physiological pH of 7.4 but is susceptible to cleavage under the mildly acidic conditions found in specific biological environments like endosomes, lysosomes, or tumor tissues. nih.gov This characteristic allows for the targeted release of therapeutic agents at the desired site of action.
The general strategy involves conjugating a drug molecule containing an aldehyde or ketone to the poly(acryloyl hydrazide) backbone. The resulting polymer-drug conjugate can be formulated into nanoparticles or hydrogels. ontosight.aiscispace.com Once the system reaches an acidic environment, the hydrazone bond hydrolyzes, releasing the active drug. This approach has been explored for the delivery of anticancer drugs such as doxorubicin (B1662922), where doxorubicin was linked to nanogels via a pH-sensitive hydrazone bond. scispace.com Furthermore, the inherent biocompatibility and ability of these polymers to form hydrogels make them excellent candidates for creating systems that can provide controlled and sustained release of therapeutic agents. ontosight.ai
Table 2: Components of a Hydrazone-Based Drug Delivery System
| Component | Role in Drug Delivery | Key Feature |
| Poly(acryloyl hydrazide) | Carrier/Backbone | Biocompatible, forms hydrogels ontosight.ai |
| Hydrazone Bond | pH-Sensitive Linker | Stable at physiological pH, cleaves in acidic conditions nih.gov |
| Aldehyde/Ketone-modified Drug | Therapeutic Agent | Covalently attached to the polymer until release |
| Final Nanogel/Hydrogel | Delivery Vehicle | Encapsulates and transports the drug |
Glycopolymers
Poly(acryloyl hydrazide) serves as a versatile and efficient scaffold for the synthesis of glycopolymers, which are polymers decorated with carbohydrate moieties. nih.govresearchgate.net These materials are of significant interest in biomedical research due to their ability to mimic natural glycoconjugates and participate in specific biological recognition events, such as protein-carbohydrate interactions. rsc.orgrsc.org
The synthesis of glycopolymers using PAH relies on the reaction between the hydrazide groups on the polymer and the reducing end of a sugar, which naturally contains an aldehyde or ketone group in its open-chain form. iyte.edu.tr This reaction, often catalyzed by an agent like aniline, forms a stable hydrazone linkage, effectively tethering the carbohydrate to the polymer backbone. iyte.edu.tr This strategy offers a straightforward method for creating a wide array of glycopolymers with diverse and complex glycan structures, ranging from simple monosaccharides to more complex oligosaccharides. iyte.edu.tr The resulting glycopolymers have shown enhanced binding affinities to specific lectins, such as the interaction between mannose-functionalized glycopolymers and concanavalin (B7782731) A, demonstrating their potential in applications requiring specific biological targeting. rsc.org
Table 3: Synthesis of Glycopolymers from Poly(acryloyl hydrazide)
| Polymer Backbone | Attached Molecule | Reaction Type | Resulting Polymer | Application |
| Poly(acryloyl hydrazide) with biotin (B1667282) end-group | Reducing sugars (mono-, di-, oligosaccharides) | Hydrazone formation (ligation) | Glycopolymer iyte.edu.tr | Biological recognition iyte.edu.tr |
| Poly(acryloyl hydrazide) | Various aldehydes (aliphatic, aromatic) | Hydrazone formation | Functionalized polymer nih.gov | Materials science nih.gov |
| Poly(acryloyl hydrazide) | Hydroxylated, carboxylated, and fluorinated aromatic aldehydes | Hydrazone formation | Substituted aromatic functionalized polymer nih.gov | Tailored functional materials nih.gov |
Biological and Pharmaceutical Research on 2 Propenoic Acid, Hydrazide Derivatives
Antimicrobial Activity Studies
The core structure of 2-propenoic acid, hydrazide offers a versatile scaffold for the synthesis of various derivatives with a wide spectrum of antimicrobial properties. Researchers have extensively investigated these compounds against a range of pathogenic microorganisms.
Antibacterial Efficacy
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit moderate to high efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
For instance, novel hydrazide-hydrazones derived from 2-propenoic acid have been evaluated against various bacterial strains, revealing moderate to high antibacterial activity. The zones of inhibition observed for some derivatives against Staphylococcus aureus and E. coli have ranged from 10 to 24 mm. In some cases, the activity of these synthetic compounds has been comparable to standard antibiotics. For example, one study found that a 2-(N-piperidinyl)acetic acid hydrazide derivative displayed antibacterial activity against E. coli and S. aureus comparable to ciprofloxacin (B1669076). Another study on hydrazone derivatives reported that a particular compound, at a concentration of 50 mg/mL, produced a zone of inhibition of 19 mm against S. aureus, which was comparable to the 20 mm zone of inhibition produced by ciprofloxacin at 0.05 mg/mL. mdpi.com
The antibacterial potency of these derivatives is often influenced by the specific chemical groups attached to the core hydrazide structure. For example, certain hydrazone derivatives have shown enhanced activity. One such derivative exhibited a two-fold higher antibacterial activity against E. coli (MIC = 12.5 µg/mL) and S. aureus (MIC = 6.25 µg/mL) than ampicillin. nih.gov
| Derivative Type | Test Organism | Efficacy | Reference |
| Hydrazide-hydrazones | S. aureus, E. coli | Moderate to high activity | |
| 2-(N-piperidinyl)acetic acid hydrazide | E. coli, S. aureus | Comparable to Ciprofloxacin | |
| Hydrazone derivative H3 | S. aureus | Zone of inhibition: 19 mm (at 50 mg/mL) | mdpi.com |
| s-Triazine derivative | E. coli, S. aureus | Two-fold higher than Ampicillin | nih.govmdpi.com |
Antifungal Properties
In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. Research has shown that certain derivatives exhibit significant activity against various fungal strains, including pathogenic Candida species. nih.gov
For example, a study on newly synthesized hydrazide derivatives reported comparable antifungal activity to ketoconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to over 2 mg/mL against a panel of Candida strains, including C. albicans, C. glabrata, and C. tropicalis. nih.gov Another study highlighted that some ibuprofen (B1674241) hydrazide derivatives showed notable antifungal activity against Candida albicans. pjmhsonline.com Similarly, flurbiprofen (B1673479) hydrazide derivatives have been reported to exhibit high antifungal activity against Candida albicans when compared to the standard drug fluconazole. uobaghdad.edu.iq
Structure-Activity Relationship (SAR) Analysis for Antimicrobial Agents
The antimicrobial potency of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to elucidate how different functional groups and structural modifications influence biological activity, guiding the design of more effective antimicrobial agents. nih.gov
A key finding from SAR studies is that the nature of substituents on the aromatic ring of hydrazone derivatives plays a crucial role. The presence of electron-withdrawing groups, such as nitro (NO₂) or methoxy (B1213986) (OCH₃) groups, on the aromatic ring has been associated with enhanced antimicrobial activity. mdpi.com For instance, the superior activity of one hydrazone derivative with three methoxy substitutions compared to another with two suggests that the number and position of these groups are critical. mdpi.com Conversely, increasing the length of the linker between the hydrazide group and a heterocyclic amine has been shown to generally decrease antimicrobial activity. nih.gov
The core hydrazide moiety itself is a key pharmacophore. Its ability to form coordination complexes with metal ions can influence the biological activity of the compounds. tpcj.org Furthermore, the hydrazone group can act as a bioisostere for the carbonyl group in various drug molecules, contributing to its pharmacological effects. tpcj.org
Mechanistic Investigations of Antimicrobial Action
The antimicrobial effects of this compound derivatives are believed to stem from their interaction with various cellular targets, leading to the disruption of essential biological processes. While the precise mechanisms are still under investigation for many derivatives, several potential modes of action have been proposed.
One proposed mechanism involves the inhibition of essential enzymes. The hydrazide moiety can bind to the active sites of enzymes, interfering with their function. Some studies have pointed towards the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, as a possible target. For example, one indol-2-one (B1256649) derivative showed strong inhibition of DNA gyrase isolated from S. aureus, with an IC₅₀ value of 19.32 ± 0.99 µM, which was more potent than the standard drug ciprofloxacin. nih.govmdpi.com
Another potential mechanism is cellular disruption. The ability of these compounds to form hydrogen bonds and other interactions with biological molecules can lead to the disruption of cellular integrity. Additionally, the α,β-unsaturated system in 2-propenoic acid hydrazide makes it a reactive structure that can participate in various cellular reactions.
There is also emerging research into the inhibition of FtsZ, a key protein in bacterial cell division. While specific studies on this compound derivatives targeting FtsZ are not extensively detailed in the provided context, this remains a plausible and important area for future mechanistic investigations.
In Vitro and In Vivo Bioassay Methodologies
The evaluation of the antimicrobial activity of this compound derivatives relies on a variety of established in vitro and in vivo bioassay methodologies.
In vitro assays are fundamental for the initial screening and characterization of antimicrobial efficacy. Common methods include:
Agar (B569324) Diffusion Method: This technique, also known as the Kirby-Bauer test, involves placing paper discs saturated with the test compound onto an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc indicates the compound's activity. mdpi.com
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com A two-fold serial dilution of the test compounds is typically prepared and inoculated with the test organism. mdpi.com
MTT Assay: This colorimetric assay is used to assess cell viability and can be employed to determine the antiproliferative activity of compounds against cancer cell lines. nih.govnih.gov
In vivo assays are crucial for evaluating the efficacy and toxicity of promising compounds in a living organism. A common model used for preliminary toxicity testing is the Danio rerio (zebrafish) embryo. The Fish Embryo Acute Toxicity (FET) test, following OECD Guideline 236, is used to assess the acute toxicity of substances on embryonic stages of fish. nih.govnih.gov
Modulating Bacterial Biofilm Formation for Biocatalysis
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. nih.gov However, there is growing interest in harnessing and controlling biofilm formation for industrial applications, particularly in biocatalysis. bham.ac.ukbham.ac.uk
Research has explored the use of functionalized polymers, such as poly(acryloyl hydrazide), to modulate bacterial biofilm formation. bham.ac.uk By introducing biologically relevant functional groups onto the polymer scaffold, it is possible to influence bacterial aggregation and control biofilm levels. bham.ac.uk For example, aldehyde-functionalized poly(acryloyl hydrazide) polymers have been shown to interact with and aggregate E. coli K-12. bham.ac.uk
The ability to control biofilm properties, such as structure and density, through interaction with these polymers opens up possibilities for optimizing biofilm-mediated processes. bham.ac.ukbham.ac.uk For instance, the functionality of these polymer-induced biofilms has been assessed in the biocatalytic conversion of 5-fluoroindole (B109304) to 5-fluorotryptophan. bham.ac.uk This approach offers a potential strategy to enhance the resilience and efficiency of whole-cell biotransformations in challenging industrial environments. bham.ac.ukbham.ac.uk
Anticancer Activity Research
Derivatives of this compound, particularly those incorporating a hydrazone linkage (-CO-NH-N=C-), have emerged as a significant area of interest in oncology research. researchgate.netresearchgate.net These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and induce apoptosis.
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Research has demonstrated that these compounds exhibit a range of potencies.
For instance, a series of novel N-acyl hydrazone derivatives displayed cytotoxic activity against human breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values ranging from 7.52 µM to 510.19 µM. acs.org Specifically, compound 7d from this series was highly effective against both MCF-7 and PC-3 cells, with IC50 values of 7.52 ± 0.32 µM and 10.19 ± 0.52 µM, respectively. acs.orgnih.gov Another compound, 7e , also showed high cytotoxicity. nih.gov
Studies on etodolac-based hydrazide-hydrazones revealed activity against prostate cancer cell lines. jrespharm.com Compound 3b was the most effective against DU-145 (IC50 = 5.24 µM), PC-3 (IC50 = 10.36 µM), and LNCaP (IC50 = 15.53 µM) cell lines. jrespharm.com Other derivatives have shown activity against liver cancer (HepG-2) and colon cancer (HCT-116) cell lines. nih.gov For example, certain hydrazide-hydrazone derivatives of valproic acid and isatin (B1672199) showed promising activity against Jurkat (leukemia) and HepG2 (liver) cell lines, with some compounds having IC50 values between 3 and 7 µM. researchgate.net
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazide-hydrazone 7d | MCF-7 (Breast) | 7.52 ± 0.32 | acs.orgnih.gov |
| Hydrazide-hydrazone 7d | PC-3 (Prostate) | 10.19 ± 0.52 | acs.orgnih.gov |
| Etodolac (B1671708) hydrazide-hydrazone 3b | DU-145 (Prostate) | 5.24 | jrespharm.com |
| Etodolac hydrazide-hydrazone 3b | PC-3 (Prostate) | 10.36 | jrespharm.com |
| Etodolac hydrazide-hydrazone 3b | LNCaP (Prostate) | 15.53 | jrespharm.com |
| Valproic acid-isatin derivative 4a | Jurkat (Leukemia) | 3.14 | researchgate.net |
| Aryl sulfonate hydrazone 4g | MCF-7 (Breast) | 17.8 | researchgate.net |
| Aryl sulfonate hydrazone 4h | MCF-7 (Breast) | 21.2 | researchgate.net |
A critical aspect of anticancer drug development is selectivity, the ability to kill cancer cells while sparing normal, healthy cells. Several studies have investigated this property in this compound derivatives.
A study synthesizing novel N-acyl hydrazone compounds demonstrated that all tested derivatives exhibited selective antiproliferative activity, showing high toxicity to both breast (MCF-7) and prostate (PC-3) cancer cells without affecting normal breast epithelial cells (ME-16C). acs.orgnih.gov The selectivity index (SI), a ratio of the IC50 value in normal cells to that in cancer cells, was calculated for the most potent compounds. Compound 7e showed the greatest selectivity for both MCF-7 and PC-3 cells, with SI values of 53.60 and 62.18, respectively. nih.gov Compound 7d also demonstrated significant selectivity with SI values of 33.30 (MCF-7) and 24.57 (PC-3). acs.orgnih.gov
Similarly, an etodolac hydrazide derivative, compound 9 , was evaluated against the PC-3 prostate cancer cell line and normal rat fibroblast L-929 cells. researchgate.net It exhibited an IC50 value of 54 µM against PC-3 cells but showed no cytotoxicity towards the normal L-929 fibroblasts. researchgate.net Furthermore, certain aryl sulfonate derivatives with a hydrazone linkage, specifically compounds 4g and 4h , were found to have the best anticancer activity with no effect on the normal embryonic fibroblast cell line (NIH3T3). researchgate.net In another study, a specific valproic acid-isatin derivative (4a ) was active against leukemia cells but inactive in both liver cancer and normal human embryonic kidney (HEK293) cell lines, indicating a degree of specificity. researchgate.net
The efficacy of novel this compound derivatives is often compared to established chemotherapeutic drugs to gauge their potential.
In a study of N'- (2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives, several synthesized compounds ( 3e, 3f, 4a, 4c, and 4e ) showed promising anticancer activities with IC50 values between 3 and 7 µM. researchgate.net These values were significantly lower than those of the standard anticancer drug 5-Fluorouracil, which had IC50 values ranging from 32 to 50 µM against the same cell lines. researchgate.net
However, in other studies, the standard drug Doxorubicin (B1662922) proved more potent, though less selective. Doxorubicin showed IC50 values of 0.83 µM (MCF-7) and 0.75 µM (PC-3), significantly lower than the most active hydrazone derivatives (e.g., 7d with IC50 of 7.52 µM and 10.19 µM, respectively). acs.orgnih.gov Crucially, Doxorubicin was also highly toxic to normal ME-16C cells (IC50 = 0.80 µM), whereas the hydrazone derivatives were not. acs.orgnih.gov
More recently, peptoid-based hydrazide derivatives were synthesized as histone deacetylase (HDAC) inhibitors. nih.gov Two compounds, 5 and 6 , not only outperformed the established HDAC inhibitor entinostat (B1683978) in cytotoxicity assays but also showed strong synergism with cisplatin (B142131) in cisplatin-resistant ovarian and head-neck cancer cell lines. nih.gov
The table below compares the efficacy of selected derivatives to standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Hydrazide-hydrazone 4a | Jurkat (Leukemia) | 3.14 | 5-Fluorouracil | 32-50 | researchgate.net |
| Hydrazide-hydrazone 7d | MCF-7 (Breast) | 7.52 | Doxorubicin | 0.83 | acs.orgnih.gov |
| Hydrazide-hydrazone 7d | PC-3 (Prostate) | 10.19 | Doxorubicin | 0.75 | acs.orgnih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. These studies analyze how the chemical structure of the compounds influences their biological activity.
For a series of N-acyl hydrazones, compounds with the general structure 7a-e were found to be more potent than related series 8a-e and 9a-e . nih.gov Within the most active series, the nature of the substituent on the phenyl ring attached to the azomethine group was critical. The presence of a methoxy group (an electron-donating group) on this ring was found to activate it, potentially contributing to higher cytotoxicity. acs.org
In another study on hydrazide-hydrazones derived from naproxen, the presence of a trifluoromethoxy group on the phenyl ring led to the most potent anticancer activity against breast cancer cell lines. researchgate.net Research on etodolac hydrazide-hydrazones found that a 2,6-dichlorophenyl substitution resulted in the most effective compound (3b ) against three different prostate cancer cell lines. jrespharm.com
SAR analysis of laccase inhibitors revealed that a slim salicylic (B10762653) aldehyde framework was key for stabilizing molecules at the docking site, and the presence of phenyl and bulky tert-butyl substituents favored strong interactions. nih.gov For thiazole-based inhibitors, the inclusion of a benzothiazole (B30560) ring was found to be critical for both activity and selectivity, while a morpholine (B109124) group at the 2-position of the benzothiazole was required for significant antitumor efficacy. rsc.org
Other Pharmacological Activities
Beyond anticancer research, derivatives of this compound have been investigated for other therapeutic properties, notably anti-inflammatory effects.
The hydrazide and hydrazone moieties are present in various compounds exhibiting anti-inflammatory properties. researchgate.net Researchers have synthesized and tested numerous derivatives to explore this potential, often by modifying existing non-steroidal anti-inflammatory drugs (NSAIDs).
In one study, derivatives of ibuprofen were prepared by converting its carboxylic acid group into various heterocyclic rings, including 1,3,4-oxadiazoles and 1,2,4-triazoles, starting from a propionic acid hydrazide intermediate. nih.gov These compounds were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method and showed 50% to 86% inhibition, compared to 92% for the parent drug, ibuprofen. nih.gov Importantly, five of the most active compounds showed a significant reduction in ulcerogenic activity compared to ibuprofen. nih.gov
Similarly, derivatives of flurbiprofen were synthesized from a 2-(2-fluoro-4-biphenylyl) propionic acid intermediate. ingentaconnect.com The resulting compounds, including 1,3,4-oxadiazole (B1194373) derivatives, showed anti-inflammatory activity ranging from 66.07% to 94.11% inhibition, close to the 95.57% inhibition of flurbiprofen itself, but with negligible ulcerogenic action. ingentaconnect.com
Other research has focused on novel hydrazide-hydrazone structures. Certain derivatives containing halogen and dimethylamino groups exhibited significant anti-inflammatory effects. mdpi.com The presence of functional groups like 4-nitro, 4-methyl, and 2-hydroxy on a phenyl ring has also been associated with good in vitro anti-inflammatory activity. mdpi.com A series of new hydrazide derivatives were synthesized and evaluated for their effect on peripheral blood mononuclear cells, with three compounds showing antiproliferative activity comparable to ibuprofen. d-nb.info
Antioxidant Properties
The search for compounds capable of counteracting oxidative stress is a priority in pharmaceutical sciences. zsmu.edu.ua Hydrazide derivatives have demonstrated notable antioxidant properties. The insertion of a hydrazide group into the structure of certain organic acids has been found to increase their antioxidant capabilities, particularly in scavenging nitric oxide (NO) radicals. zsmu.edu.ua This suggests that the hydrazide fragment plays a key role in their NO scavenger properties. zsmu.edu.ua
In various studies, newly synthesized hydrazide-hydrazones and related derivatives have been evaluated for their ability to scavenge free radicals using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.comnih.gov For instance, a series of hydrazinecarbothioamides derived from diarylsulfone showed potent scavenging activity against DPPH, with some compounds exhibiting higher inhibition than standard antioxidants like ascorbic acid (AA) and butylated hydroxyanisole (BHA) at the same concentration. nih.gov The antioxidant activity is often expressed as the concentration required to scavenge 50% of the initial DPPH radicals (IC₅₀). nih.gov
Table 1: DPPH Radical Scavenging Activity of Selected Hydrazinecarbothioamide Derivatives
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
|---|---|---|---|
| N-(2,4-Difluorophenyl)-2-(4-(phenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 97.18 ± 1.42 | 59.80 |
| N-(2,4-Difluorophenyl)-2-(4-(4-methylphenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 96.90 ± 1.39 | 65.50 |
| N-(2,4-Difluorophenyl)-2-(4-(4-chlorophenylsulfonyl)benzoyl)hydrazinecarbothioamide | 250 | 97.11 ± 1.12 | 61.20 |
| Ascorbic Acid (Standard) | 250 | 91.26 ± 0.49 | 80.50 |
| BHA (Standard) | 250 | 89.30 ± 1.37 | 101.20 |
Data sourced from a study on hydrazinecarbothioamides containing diarylsulfone moieties. nih.gov
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Numerous hydrazide derivatives have been identified as potent urease inhibitors. mdpi.comresearchgate.net
For example, a series of 28 acyl hydrazone derivatives of flurbiprofen were synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov All synthesized compounds demonstrated good inhibitory activities, with IC₅₀ values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, compared to the standard inhibitor thiourea (B124793) (IC₅₀ = 21.14 ± 0.42 μM). nih.gov Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the phenyl ring played a significant role in urease inhibition. nih.gov
Table 2: Urease Inhibitory Activity of Selected Flurbiprofen-derived Acyl Hydrazones
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 30 | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide | 18.92 ± 0.61 |
| Thiourea (Standard) | - | 21.14 ± 0.425 |
Data represents a selection of the most active compound from a study of 28 derivatives. nih.gov
Spasmolytic Activity
Antitubercular, Antimalarial, Antiviral, and Anticonvulsant Potentials
The hydrazide-hydrazone scaffold is recognized for its broad range of pharmacological activities, including antitubercular, antimalarial, antiviral, and anticonvulsant properties. researchgate.netresearchgate.netnih.govd-nb.info The well-known antitubercular drug, Isoniazid (isonicotinic acid hydrazide), contains a hydrazide functional group, which has inspired the synthesis of new derivatives with potential antimycobacterial activity. mdpi.comrjptonline.org
Researchers have synthesized and evaluated numerous hydrazide derivatives for these specific biological activities. nih.gov While many studies report on the general potential of this class of compounds, specific data on this compound itself for these activities is limited in the provided context. However, the broader class of hydrazones is frequently investigated for anticonvulsant and antiviral applications. researchgate.netnih.gov
Toxicological and Pharmacokinetic Investigations
Understanding the toxicological and pharmacokinetic profile of a compound is crucial for its development as a potential therapeutic agent.
Acute Toxicity Assessment
Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure. For this compound, an acute toxicity study in rodents reported a Lethal Dose 50 (LD₅₀) of greater than 2000 mg/kg, suggesting low acute toxicity. Other related hydrazide derivatives have shown varying levels of toxicity. For example, 3-Phenyl-2-propenoic acid hydrazide was found to have an LD₅₀ of 140 mg/kg in mice when administered intraperitoneally. chemsrc.com In contrast, some synthesized heterocyclic hydrazide derivatives showed significantly low acute toxicity with LD₅₀ values ranging from 520 to 5750 mg/kg in in-vivo experiments. nih.govresearchgate.net
Table 3: Acute Toxicity Data for this compound and Related Compounds
| Compound | Species | Route of Administration | LD₅₀ |
|---|---|---|---|
| This compound | Rodent | Not specified | > 2000 mg/kg |
| 3-Phenyl-2-propenoic acid hydrazide | Mouse | Intraperitoneal | 140 mg/kg |
| 2-(N-piperidinyl)acetic acid hydrazide and 2-methyl-3-N-piperidinyl)propanacid hydrazide | Not specified | Not specified | 520 - 5750 mg/kg |
Data compiled from multiple sources. nih.govresearchgate.netchemsrc.com
In Vitro Hydrolysis and In Vivo Excretion Studies
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, it has been reported to have an in vitro half-life of 9.3 hours and is subject to rapid renal excretion. The hydrolysis of the hydrazide moiety is a potential metabolic pathway. Generally, xenobiotics undergo biotransformation reactions, including hydrolysis, which provides reactive groups for further conjugation, facilitating their excretion from the body. nih.gov
Comparison of Toxicological Profiles with Related Compounds
The toxicological profile of a chemical compound is critical for evaluating its safety and potential therapeutic applications. By comparing the toxicity of this compound with structurally related compounds, a clearer understanding of its structure-toxicity relationship can be established. This comparison involves analyzing how modifications to its chemical structure, such as the saturation of the propenoic acid backbone, alterations to the hydrazide group, or the formation of derivatives like hydrazones, influence its toxicity.
Initial research indicates that this compound and its derivatives often exhibit low toxicity profiles. Generally, hydrazide-hydrazone derivatives are reported to have low acute toxicity, with lethal doses being significantly higher than therapeutic doses. tpcj.org This characteristic is a promising feature for their development as pharmaceutical agents. tpcj.org The acute toxicity, often measured by the LD₅₀ value, provides a benchmark for comparison. For this compound, the acute toxicity in rodents is reported with an LD₅₀ greater than 2000 mg/kg.
Comparison with Saturated Analogs
A key structural feature of this compound is its α,β-unsaturated system. Comparing it with its saturated counterpart, propionic acid hydrazide, reveals the influence of this reactive moiety. Propionic acid hydrazides lack the conjugated double bond, which reduces their electrophilicity and, consequently, their reactivity in reactions like Michael additions. This difference in reactivity is expected to translate to a different toxicological profile, although specific comparative LD₅₀ values are not always readily available in the literature.
Comparison with Other Hydrazide Derivatives
The toxicity of hydrazide derivatives can vary significantly based on the attached chemical group. For instance, studies on hydrazides of heterocyclic amines have shown that these compounds can possess significantly low acute toxicity. semanticscholar.orgnih.gov In one study, synthesized N-piperidinyl and N-morpholinyl acid hydrazide derivatives demonstrated LD₅₀ values in the range of 520–5750 mg/kg. semanticscholar.orgnih.gov This is notably less toxic when compared to standard drugs like ciprofloxacin or drotaverine, which have LD₅₀ values between 100–215 mg/kg. semanticscholar.orgnih.gov On the other hand, certain aromatic hydrazides, such as isonicotinic acid hydrazide, are known to cause clinically apparent acute liver injury. semanticscholar.orgnih.gov
The following table provides a comparative overview of the acute toxicity of various hydrazide compounds.
| Compound/Derivative Class | Reported Acute Toxicity (LD₅₀) | Species | Reference |
| This compound | > 2000 mg/kg | Rodents | |
| Heterocyclic Hydrazide Derivatives | 520–5750 mg/kg | in vivo | semanticscholar.orgnih.gov |
| Ciprofloxacin (Reference Drug) | 100–215 mg/kg | Not Specified | semanticscholar.orgnih.gov |
| Drotaverine (Reference Drug) | 100–215 mg/kg | Not Specified | semanticscholar.orgnih.gov |
Comparison with Acrylic Acid Esters
Esters of acrylic acid, such as methyl methacrylate, are related to this compound through the shared acrylate (B77674) structure. nih.gov These acrylic monomers are known to be volatile and can induce toxicity upon inhalation. nih.gov The toxic effects and structure-activity relationships of a large number of acrylic esters have been studied, highlighting potential health hazards for exposed populations. nih.govscience.gov While both classes share the reactive acrylate moiety, the replacement of the ester group with a hydrazide group significantly alters the compound's chemical properties and biological interactions, leading to different toxicological outcomes.
Cytotoxicity of Derivatives
Beyond acute systemic toxicity, the cytotoxicity of derivatives is a key area of investigation, particularly for anticancer applications. A study on N2-acryloylbenzohydrazides, which are derivatives of this compound, showed that these compounds are generally cytotoxic to human colon and breast cancer cell lines. mdpi.com Similarly, various hydrazide-hydrazone derivatives have been evaluated for their antiproliferative activity against a wide range of human cancer cell lines, including those from lung, colon, breast, liver, and cervical cancers, with some showing significant potency. nih.gov For example, certain 2,4-dihydroxybenzoic acid hydrazide-hydrazones were tested for acute toxicity on Danio rerio (zebrafish) embryos, where they displayed very low or moderate toxicity. nih.gov
The table below summarizes the cytotoxic activity of selected hydrazide derivatives.
| Compound/Derivative Class | Target Cell Line | Observed Effect | Reference |
| N2-Acryloylbenzohydrazides | HCT 116 (Colon Cancer), MCF-7 & MDA-MB-231 (Breast Cancer) | Cytotoxic | mdpi.com |
| 2,4-dihydroxy-N-[(4-nitrophenyl)methylidene]benzhydrazide | LN-229 (Glioblastoma) | IC₅₀ = 0.77 µM | nih.gov |
| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | HEK-293 (Reference) | Selective against cancer cell lines | nih.gov |
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA - Staphylococcus aureus ATCC 43300 | Antibacterial (MIC = 3.91 µg/mL) | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand, such as a derivative of 2-propenoic acid, hydrazide, and a biological target, typically a protein.
Molecular docking studies have been pivotal in revealing the specific molecular interactions between derivatives of this compound and their biological targets. These interactions are fundamental to the compound's mechanism of action. For instance, in the context of antibacterial drug design, derivatives of this compound have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.govacs.org Computational docking has shown that these compounds can form strong interactions within the binding sites of their target proteins. nih.govacs.org
The nature of these interactions is diverse and includes hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, the hydrazide moiety itself can act as both a hydrogen bond donor and acceptor, a key feature in its ability to bind to protein active sites. orgchemres.org In studies of hydrazide derivatives as potential anticancer agents, molecular docking has revealed various interactions, including hydrogen bonding with amino acid residues like glycine (B1666218) and arginine, as well as π-H and π-π interactions involving aromatic rings within the ligand and the protein.
A critical outcome of molecular docking simulations is the identification of the specific binding site on the target protein and the key amino acid residues that are essential for the ligand's binding. For N-(cinnamoyl)-N'-(substituted)acryloyl hydrazide derivatives targeting the FtsZ protein from Xanthomonas oryzae pv. oryzae (Xoo), computational studies have pinpointed the binding pocket. nih.govacs.org These studies have identified specific amino acid residues, such as ASN34, GLN193, and GLN197, as being crucial for the interaction. nih.govacs.org
Similarly, in the investigation of hydrazide derivatives as potential anticancer agents targeting the protein with PDB ID 6MTU, key binding residues including glycine, isoleucine, arginine, and leucine (B10760876) have been identified. The primary interaction sites on the ligands were found to be the oxygen and nitrogen atoms of the hydrazide group and the six-membered rings of the derivatives.
Interactive Table: Key Residues in Ligand-Target Interactions
| Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| N-(cinnamoyl)-N'-(substituted)acryloyl hydrazide | XooFtsZ | ASN34, GLN193, GLN197 | Hydrogen Bonding, Hydrophobic Interactions |
| 6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-3-phenyl acryloyl hydrazide | 5C5S, 6XXN, 3K46, 1MI7 | Not specified | Good binding affinity |
| p-Methoxycinnamoyl hydrazides | COX-2 (1CX2) | Not specified | Favorable binding energy |
By quantifying the binding affinity, typically through a calculated binding energy or docking score, molecular docking simulations can predict the potential biological activity of a compound. A lower, more negative binding energy generally indicates a more stable and favorable interaction, suggesting a higher potential for biological efficacy. innovareacademics.in
For a series of N-(cinnamoyl)-N'-(substituted)acryloyl hydrazide derivatives, a strong correlation was observed between the predicted binding affinities from docking studies and the experimentally determined anti-Xoo activity. nih.govacs.org For example, compound A7, which showed excellent anti-Xoo activity with an EC50 of 0.99 mg L-1, also exhibited strong interactions in the docking simulation. nih.govacs.org In another study, benzylidene benzohydrazide (B10538) derivatives showed binding energies ranging from -6.69 to -7.74 kcal/mol against the EGFR protein receptor, which were lower than the reference drug doxorubicin (B1662922), indicating a potential for anticancer activity. innovareacademics.in
Interactive Table: Predicted Biological Activity and Docking Scores
| Compound/Derivative Class | Target Protein (PDB ID) | Predicted Biological Activity | Docking Score/Binding Energy (kcal/mol) |
|---|---|---|---|
| N-(cinnamoyl)-N'-(substituted)acryloyl hydrazide (Compound A7) | XooFtsZ | Antibacterial (Anti-Xoo) | Not specified, but strong interaction noted |
| 6-Chloro-3,4-dihydro-4-oxo-2H-chromen-3-yl methylene-2-cyano-3-phenyl acryloyl hydrazide (Compounds 3b, 3c) | 5C5S, 6XXN, 3K46, 1MI7 | Antiproliferative, Antibacterial | Good binding affinity noted |
| p-Methoxycinnamoyl hydrazide (Compound 4c) | COX-2 (1CX2) | Anticancer | -124.81 (Rerank Score) |
In Silico Cytotoxicity Evaluation
While molecular docking predicts efficacy, in silico methods can also be employed to forecast the potential toxicity of compounds. These computational toxicology approaches are crucial for early-stage drug development, helping to identify and deprioritize compounds that are likely to be toxic. mdpi.com For derivatives of this compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside docking studies. mdpi.comtjnpr.org
One study on N-cinnamoyl-N'-(substituted)acryloyl hydrazide derivatives noted that a particularly effective compound against cancer cell lines also exhibited lower cytotoxicity towards normal cells, an observation supported by in silico analysis which indicated an acceptable pharmacokinetic profile. nih.govsemanticscholar.org Another study focusing on benzylidene benzohydrazide derivatives evaluated their cytotoxicity against Cancer Stem Cells (CSCs) and found that the in silico docking results correlated with the in vitro cytotoxicity tests, suggesting the potential of these compounds as CSC inhibitors. innovareacademics.in
Structural Validation and Conformation Analysis (e.g., Ramachandran Plot)
The accuracy of molecular docking studies is highly dependent on the quality of the three-dimensional structure of the target protein. Therefore, structural validation is a critical step in the computational workflow. The Ramachandran plot is a widely used tool to assess the stereochemical quality of a protein structure by visualizing the backbone dihedral angles (phi and psi) of all amino acid residues. sci-hub.senih.govnanobioletters.com
In studies involving homology-modeled proteins, where the 3D structure is computationally generated based on a template, the Ramachandran plot is essential for validation. sci-hub.senih.gov For instance, in a study of hydrazide derivatives targeting α-glucosidase, a homology model of the enzyme was constructed and its quality was validated using a Ramachandran plot, which showed that the majority of residues were in the most favored regions. sci-hub.se Similarly, in docking studies of N-(cinnamoyl)-N′-(substituted)acryloyl hydrazide derivatives against XooFtsZ, the Ramachandran plot was used to validate the 3D structures of the target protein. acs.org This ensures that the subsequent docking simulations are based on a reliable and accurate representation of the biological target.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of 2-propenoic acid, hydrazide. These techniques probe the molecular framework, providing detailed information about functional groups and the connectivity of atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands that serve as a fingerprint for the molecule. The carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1650-1680 cm⁻¹. This position is a notable shift from the typical carbonyl frequencies of ketones or aldehydes, which is attributed to the conjugation with the vinyl group and coordination with the hydrazide nitrogen. Resonance delocalization reduces the bond order of the carbonyl group, resulting in this lower frequency.
The hydrazide functional group itself gives rise to several distinct absorption bands. Broad absorption features between 3200-3400 cm⁻¹ are characteristic of the primary amine (NH₂) stretching vibrations. More specifically, the secondary amine (N-H) stretching vibration of the hydrazide moiety is observed near 3320 cm⁻¹, while the asymmetric and symmetric stretching modes of the primary amine appear at approximately 3400 cm⁻¹ and 3300 cm⁻¹, respectively. The presence of the carbon-carbon double bond (C=C) in the propenoyl group is indicated by an absorption band in the range of 1610-1680 cm⁻¹. ibchem.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=O (Amide I) | 1650-1680 | |
| N-H (Primary Amine Stretch) | 3200-3400 (broad) | |
| N-H (Secondary Amine Stretch) | ~3320 | |
| C=C (Alkene) | 1610-1680 | ibchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H-NMR Spectroscopy: In the proton NMR spectrum, the protons of the hydrazide group (-CONHNH₂) exhibit distinct signals. The NH₂ protons typically appear as a broad singlet in the range of δ 4.5–5.0 ppm. The -CONH- proton is also observed as a broad singlet, often further downfield. nih.gov The vinyl protons of the acryloyl group show characteristic splitting patterns.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) signal is typically found at approximately 163.9 ppm. The α- and β-vinyl carbons resonate at around 129.1 ppm and 127.7 ppm, respectively.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H | 4.5-5.0 | broad singlet | -NH₂ | |
| ¹H | ~9.22 | broad singlet | -CONH- | nih.gov |
| ¹³C | 163.9 | singlet | C=O | |
| ¹³C | 129.1 | doublet | =CH- (α-vinyl) | |
| ¹³C | 127.7 | triplet | =CH₂ (β-vinyl) |
Mass Spectrometry (MS, HR-MS, HREI-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. researchgate.net
In electrospray ionization mass spectrometry (ESI-MS), the compound readily forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 87, corresponding to the molecular weight of 86 g/mol plus a proton. The basic nature of the hydrazide nitrogens contributes to its excellent ionization efficiency.
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. A prominent fragmentation involves the neutral loss of ammonia (B1221849) (NH₃, 17 Da), generating a fragment ion at m/z 70. Another significant fragmentation is the loss of the entire hydrazide group (NH₂NH₂, 32 Da), resulting in a fragment corresponding to the acrylic acid portion of the molecule. The base peak in many fragmentation spectra is often the acylium ion, formed by the loss of the hydrazide group, which appears at m/z 55.
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and simple technique used for qualitative analysis, such as monitoring reaction progress and checking compound purity. acs.orgsilicycle.com For this compound, a common stationary phase is silica (B1680970) gel (SiO₂). umlub.pl The choice of mobile phase, typically a mixture of organic solvents, is crucial for achieving good separation. The position of the spot on the developed TLC plate, characterized by its retention factor (Rf) value, provides an indication of the compound's polarity relative to the standards.
High-Performance Liquid Chromatography (HPLC), including RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a highly efficient and quantitative technique for purity assessment and analysis. ontosight.ai Reversed-phase HPLC (RP-HPLC) is a commonly used mode for separating polar compounds like this compound.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the analyte from any impurities. Detection is commonly performed using a UV detector, as the acryloyl moiety absorbs UV light.
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application | Reference |
| TLC | Silica Gel | Mixture of organic solvents | UV light / Staining | Reaction monitoring, Purity check | acs.orgsilicycle.com |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% trifluoroacetic acid (gradient) | UV (e.g., 254 nm) | Purity assessment, Quantitative analysis |
Advanced Characterization for Material and Biological Applications
The functional properties of materials derived from this compound are intimately linked to their structure on the nano- and micro-scale. Advanced microscopic and spectroscopic methods are therefore indispensable for their characterization.
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and assembly of nanoparticles and polymeric structures derived from this compound.
Researchers have employed TEM to observe the formation and structure of various assemblies. For instance, TEM has been used to characterize the morphology of networked poly(conjugated linoleic acid) (PCLA) aggregates, revealing a unique network structure with spherical particles as junction units. researchgate.net In other studies, TEM analysis of poly(acrylic acid-b-styrene) multiblock copolymers showed the formation of discrete, spherical particles with an average diameter of 14 nm. nih.gov The use of staining agents like uranyl acetate (B1210297) can help to both negatively stain the area around the particles and positively stain the poly(acrylic acid) (PAA) component, confirming the core-shell structure of the assemblies. nih.gov
Cryogenic TEM (cryo-TEM) offers advantages for studying soft, self-assembled nanostructures in their native, hydrated state, avoiding artifacts that can be introduced during drying for conventional TEM. aimspress.com This is particularly important for visualizing polymeric micelles and other assemblies that are dependent on a water-based environment. aimspress.com TEM has also been instrumental in characterizing the size and distribution of metallic nanoparticles, such as gold and copper, that are stabilized or capped by polymers like PAA. acs.orgacs.org For example, high-resolution TEM (HRTEM) has confirmed the sub-1 nm size of poly(acrylic acid)-capped copper nanoparticles. acs.org
Table 1: Examples of TEM Applications in the Analysis of Assemblies
| Material System | TEM Observation | Key Finding |
|---|---|---|
| Poly(acrylic acid-b-styrene) multiblock copolymers | Formation of spherical assemblies | Average particle diameter of 14 nm, corroborating DLS data. nih.gov |
| Poly(acrylic acid-b-poly(N-isopropylacrylamide)) / Chitosan nanoparticles | Spherical particle shape and core-shell structure | TEM-estimated particle size was smaller than DLS measurements due to analysis in a dried state. mdpi.com |
| Poly(acrylic acid) brush-grafted nanoparticles | Localized formation of hydrogel fibers | Hydrogel fibers formed specifically in the vicinity of the nanoparticles. nih.gov |
| Poly(acrylic acid)-capped copper nanoparticles | Particle size measurement | Confirmed the size of the nanoparticles to be less than 1 nm. acs.org |
Fluorescence microscopy is a vital tool for investigating the interaction of this compound-based materials with biological systems, particularly for observing their uptake and distribution within cells.
Polymers like poly(acryloyl hydrazide) can be labeled with fluorescent dyes, such as dansyl chloride, to create fluorescent probes. acs.org These labeled polymers can then be used to track their presence and localization within cells. For example, dye-labeled polyacryloyl hydrazide-silver nanoparticle probes have been used for the detection of gold ions, and their uptake into HEK293 cells was visualized using fluorescence microscopy. acs.org Confocal microscopy images have shown the internalization of these fluorescent nanoparticle solutions into cells under different pH conditions. acs.org
In other research, the internalization mechanisms of polyhydrazone-functionalized polymers, derived from poly(acryloyl hydrazide), have been studied using fluorescence microscopy in the presence of endocytic inhibitors. researchgate.net This technique helps to elucidate the pathways by which these polymeric vehicles deliver their cargo into cells. researchgate.net Furthermore, fluorescent proteins like enhanced green fluorescent protein (eGFP) and DsRed have been conjugated to poly(acrylic acid)-grafted materials, and their presence and distribution on the material were confirmed by intense fluorescence observed under a fluorescence optical microscope. core.ac.uk
Table 2: Applications of Fluorescence Microscopy in Cellular Analysis
| System | Observation | Technique/Key Finding |
|---|---|---|
| Dye-labeled polyacryloyl hydrazide-Ag nanoparticles | Internalization into HEK293 cells | Confocal images acquired using a 405 nm laser showed nanoparticle presence inside cells at different pH values. acs.org |
| Polyhydrazone functionalized polymers | Cellular internalization mechanism | Studied in the presence of endocytic inhibitors to understand uptake pathways. researchgate.net |
| eGFP and DsRed conjugated to polyHIPE-g-PAA | Protein immobilization | Intense green or red fluorescence observed with a fluorescence optical microscope confirmed successful conjugation. core.ac.uk |
Spectrophotometric assays are crucial for studying the kinetics and mechanisms of reactions involving hydrazide compounds. Stopped-flow and rapid scan spectral techniques are particularly useful for monitoring fast reactions in solution.
The oxidation of various hydrazides, including benzhydrazide and phenylacetic hydrazide, by hexachloroiridate(IV) has been investigated using stopped-flow spectral and rapid spectral scan techniques. nih.gov These methods allow for the monitoring of the reaction course on a millisecond timescale. For example, rapid scan spectra obtained for the oxidation of benzhydrazide show the decay of the reactant and the formation of the product over a period of milliseconds. nih.gov Such studies have established that the oxidation reactions follow well-defined second-order kinetics and have helped to elucidate the reaction mechanisms, which involve an outer-sphere electron transfer in the rate-determining steps. nih.gov
UV-vis spectrophotometry is also used more broadly to monitor the synthesis and modification of polymers containing the this compound moiety. For instance, the progress of the reaction between poly(acryloyl hydrazide) and dansyl chloride to form a fluorescently labeled polymer was monitored by observing the plateauing of fluorescence intensity. acs.org Similarly, the formation of silver and gold-silver alloy nanoparticles in the presence of these polymers is tracked by recording their surface plasmon resonance bands using a UV-vis spectrophotometer. acs.org
Table 3: Spectrophotometric Analysis of Hydrazide Reactions
| Reaction/System | Analytical Technique | Finding |
|---|---|---|
| Oxidation of benzhydrazide by [IrCl6]2− | Stopped-flow spectral analysis, Rapid spectral scan | The reaction follows second-order kinetics. Rapid scan spectra were acquired at millisecond intervals to monitor the reaction progress. nih.gov |
| Synthesis of dye-labeled polyacryloyl hydrazide (PAHz-DH) | UV-vis and fluorescence spectrophotometer | The completion of the reaction was determined by the plateauing of fluorescence intensity at 506 nm. acs.org |
| Formation of PAHz-DH-Ag-Au alloy nanoparticles | UV-vis spectrophotometry | The surface plasmon band of the alloy nanoparticles was monitored to study their formation. acs.org |
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel 2-Propenoic Acid, Hydrazide Scaffolds
The development of novel scaffolds based on this compound is a burgeoning area of research, aimed at creating molecules with enhanced or entirely new functionalities. A key strategy involves the use of privileged structures, which are molecular frameworks known to bind to multiple biological targets, to guide the design of new drug candidates. The synthesis of these novel scaffolds often employs advanced chemical techniques to achieve high efficiency and stereoselectivity. unife.itdiva-portal.org
One prominent approach is the post-polymerization modification of poly(acryloyl hydrazide). nih.govbirmingham.ac.ukresearchgate.net This technique allows for the creation of a diverse library of functional polymers from a single precursor. For instance, Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization is used to synthesize Boc-protected poly(acryloyl hydrazide), which can then be deprotected and reacted with a wide range of aldehydes to introduce various functionalities. nih.govrsc.org This method is particularly advantageous as the hydrazide-aldehyde coupling reaction is efficient and can be performed under mild aqueous conditions, producing water as the only byproduct. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Post-polymerization modification of poly(acryloyl hydrazide) | Utilizes a versatile polymer scaffold for subsequent functionalization with various molecules (e.g., aldehydes). nih.govbirmingham.ac.ukresearchgate.net | Allows for the creation of a diverse library of polymers from a single precursor; reactions are often efficient and can be conducted in aqueous conditions. nih.gov |
| Multi-component reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced synthesis time, and the ability to generate molecular diversity. |
| "Click" chemistry | Employs highly efficient and specific reactions, such as the formation of hydrazones from hydrazides and aldehydes. | Mild reaction conditions, high yields, and suitability for biological applications. |
Future efforts in this area will likely focus on creating more complex and rigid three-dimensional scaffolds to better mimic the structures of peptides and other biological molecules. diva-portal.org The development of new synthetic methodologies that allow for precise control over the architecture and functionality of these scaffolds will be crucial for unlocking their full potential.
Exploration of New Biological Targets and Therapeutic Applications
The hydrazide functional group is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govmdpi.com Derivatives of this compound, particularly its hydrazone adducts, are being actively investigated for novel therapeutic applications.
Research has demonstrated that hydrazide-hydrazone derivatives can be potent antimicrobial agents. nih.gov For example, certain isonicotinoyl hydrazide analogs have shown significant antibacterial activity against Staphylococcus aureus. nih.gov The exploration of new biological targets for these compounds is a key area of future research. This includes screening libraries of this compound derivatives against a wide range of pathogens and cancer cell lines to identify new lead compounds.
| Therapeutic Area | Observed Activity of Hydrazide/Hydrazone Derivatives | Future Research Focus |
|---|---|---|
| Antimicrobial | Activity against various Gram-positive and Gram-negative bacteria, as well as antitubercular and antifungal properties. nih.govnih.gov | Identifying novel microbial targets and overcoming drug resistance mechanisms. |
| Anticancer | Antiproliferative activity against various cancer cell lines, including colon and esophageal carcinoma. mdpi.com Some derivatives induce apoptosis and cell cycle arrest. mdpi.com | Developing targeted therapies with improved efficacy and reduced toxicity. |
| Anti-inflammatory | Inhibition of enzymes involved in inflammatory processes, such as cyclooxygenase (COX). nih.gov | Designing dual inhibitors of COX and 5-lipoxygenase for a safer anti-inflammatory profile. nih.gov |
| Antiviral | Reported activity against various viruses, including HIV. mdpi.comegranth.ac.in | Elucidating the mechanism of antiviral action and broadening the spectrum of activity. |
Furthermore, the ability to functionalize the this compound scaffold allows for a molecular hybridization approach, where different pharmacophores are combined to create new hybrid molecules with improved activity or novel mechanisms of action. nih.gov This strategy holds promise for the development of next-generation therapeutics that can address unmet medical needs.
Advanced Polymer Architectures and Functional Materials Development
This compound is a key monomer in the synthesis of advanced polymer architectures and functional materials, largely due to the reactive nature of the hydrazide group. Poly(acryloyl hydrazide) has emerged as a versatile scaffold for creating functional polymers for a variety of applications, including drug delivery, hydrogels, and functional coatings. birmingham.ac.uk
The ability to perform post-polymerization modification on poly(acryloyl hydrazide) allows for the creation of "smart" biomaterials that can respond to specific environmental stimuli, such as pH. researchgate.net For example, hydrogels based on poly(acryloyl hydrazide) can exhibit pH-dependent swelling behavior, making them suitable for controlled drug release applications. researchgate.net The hydrazone linkage formed by reacting the polymer with aldehyde-containing drugs can be designed to be stable at physiological pH but cleavable in the acidic environment of tumors or endosomes, enabling targeted drug delivery. nih.gov
Future research in this area is expected to focus on the development of more sophisticated polymer architectures, such as block copolymers and star polymers, derived from this compound. atamankimya.com These advanced architectures can provide greater control over the material's properties and performance. Additionally, the covalent attachment of biomolecules, such as carbohydrates, to poly(acryloyl hydrazide) scaffolds is being explored for applications in biosensing and cell targeting. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and screening of novel compounds, including derivatives of this compound. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new molecules, thereby accelerating the drug discovery process. nih.govcrimsonpublishers.com
In the context of this compound, AI and ML algorithms can be used to:
Generate novel molecular structures: Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design new this compound derivatives with desired properties. nih.govcrimsonpublishers.com
Predict biological activity: Supervised learning models can be trained to predict the efficacy and potential side effects of new compounds based on their structural features. crimsonpublishers.com
Optimize lead compounds: AI can guide the modification of promising lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. nih.gov
Virtual screening: High-throughput virtual screening using AI can rapidly identify the most promising candidates from large compound libraries for further experimental testing. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Models | Algorithms that can create new chemical structures with desired properties. nih.govcrimsonpublishers.com | Design of novel this compound scaffolds with enhanced biological activity or material properties. |
| Predictive Modeling | Machine learning models that can predict the biological activity, toxicity, and pharmacokinetic properties of compounds. crimsonpublishers.com | Faster identification of promising drug candidates and reduction in the need for extensive experimental screening. |
| High-Throughput Virtual Screening | Computational methods for rapidly screening large libraries of virtual compounds against a biological target. nih.gov | Efficient discovery of new biological targets and therapeutic applications for this compound derivatives. |
While the application of AI specifically to this compound is still emerging, the broader success of these methods in drug discovery suggests a significant potential to accelerate research and development in this area. nih.govspringernature.com
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly being applied to the synthesis and derivatization of this compound to develop more environmentally benign and sustainable processes. egranth.ac.in This includes the use of greener solvents, catalysts, and energy sources to minimize waste and reduce the environmental impact of chemical production.
One promising green chemistry approach is the use of microwave irradiation in the synthesis of hydrazides. egranth.ac.inresearchgate.net Microwave-assisted synthesis can significantly reduce reaction times, increase yields, and often eliminates the need for organic solvents. researchgate.net Another green approach is the use of enzymatic synthesis. Lipases, for example, can catalyze the synthesis of hydrazides under mild conditions, offering a more sustainable alternative to traditional chemical methods.
Future research in this area will likely focus on the development of solvent-free reaction conditions and the use of reusable catalysts. mdpi.com For instance, L-proline has been used as a reusable organocatalyst for the green synthesis of hydrazide derivatives. mdpi.com The adoption of these green chemistry principles will not only make the production of this compound and its derivatives more sustainable but also more cost-effective.
Q & A
Q. Structure-Activity Relationship (SAR) Insight :
| Derivative | Substituent | IC₅₀ (MAO-B) | Mechanism |
|---|---|---|---|
| Ferulic hydrazide | –OCH₃ | 1.2 μM | Competitive inhibition |
| Nitro-ferulic hydrazide | –NO₂ | 0.28 μM | Irreversible binding |
What computational approaches predict the binding affinity of hydrazide derivatives to biological targets?
Advanced Research Question
Molecular docking and MD simulations are used to evaluate interactions with enzymes:
- Docking Studies : Ferulic acid hydrazide derivatives show strong π-π stacking with MAO-B’s Tyr-398 and hydrogen bonding with Gln-206 .
- Binding Free Energy Calculations : MM-PBSA methods validate stability of hydrazide-enzyme complexes over 100 ns simulations.
Case Study :
A hydrazide derivative with a thiophene moiety exhibited ΔG_bind = −42.5 kJ/mol, correlating with experimental IC₅₀ = 0.3 μM .
How are hydrazide-containing hydrogels evaluated for stability in biomedical applications?
Advanced Research Question
Degradation assays assess hydrogel stability under physiological conditions:
Q. Experimental Workflow :
Synthesis : Cross-link HA with polyvalent hydrazides.
Swelling Ratio Analysis : Measures water uptake capacity.
HAse Incubation : Tracks mass loss over time.
What enzymatic pathways enable the reversible synthesis of hydrazides from carboxylic acids?
Advanced Research Question
Amidase enzymes (e.g., from Rhodococcus rhodochrous J1) catalyze reversible hydrazide synthesis via acyl-enzyme intermediates. Key steps:
Acyl-Enzyme Formation : Carboxylic acid binds to amidase’s active site.
Hydrazine Attack : Nucleophilic addition forms hydrazide, releasing ammonia .
Application : Synthesizes aliphatic (e.g., propionohydrazide) and aromatic hydrazides (e.g., benzoic hydrazide) with >70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
